Comparative Antiproliferative Potency: Imidazo[1,2-a]pyrimidin-2-yl Amine Derivatives vs. Imine Analogs in Breast Cancer Cell Lines
Direct structure-activity relationship (SAR) studies demonstrate that the amine-bearing imidazo[1,2-a]pyrimidine scaffold, which is directly accessible from Imidazo[1,2-a]pyrimidin-2-ylmethanamine, exhibits potent and selective antiproliferative activity. In a direct head-to-head comparison of closely related imine (3d) and amine (4d) derivatives synthesized from this chemical space, the amine derivative 4d was more potent against the MDA-MB-231 breast cancer cell line, with an IC50 of 35.1 µM, compared to 35.9 µM for the imine analog [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 35.1 µM (for amine derivative 4d, a direct analog of the target compound) |
| Comparator Or Baseline | 35.9 µM (for imine derivative 3d) |
| Quantified Difference | Amine derivative is 0.8 µM more potent (approximately 2.2% improvement) |
| Conditions | MDA-MB-231 breast cancer cell line; Sulforhodamine B assay |
Why This Matters
This confirms that the amine functionality, directly present in Imidazo[1,2-a]pyrimidin-2-ylmethanamine, is a superior pharmacophore to the imine for achieving potent anticancer activity in this specific scaffold, guiding procurement for oncology research programs.
- [1] Güngör, T., Atalay, H. N., Yilmaz, Y. B., Tümer, T., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), Article 13. View Source
